molecular formula C16H23BrN2 B3060080 N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide CAS No. 1609408-97-0

N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide

Cat. No. B3060080
CAS RN: 1609408-97-0
M. Wt: 323.27
InChI Key: VCPIKWOECUWYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide” is a chemical compound that contains an adamantanamine moiety linked to a pyridine ring via a methylene bridge. Adamantanamine (also known as amantadine) is a compound used in medicine for its antiviral and antiparkinsonian properties . The pyridine ring is a basic heterocyclic aromatic ring, similar to benzene, but contains one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-dimensional, cage-like structure of the adamantanamine moiety, and the planar aromatic pyridine ring . The presence of the nitrogen in the pyridine ring would impart basicity to the compound .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group in the adamantanamine moiety could undergo reactions typical of amines, such as acylation or alkylation . The pyridine ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and pyridine groups could impart some degree of solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide, focusing on six unique fields:

Neuroprotective Agents

N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide has shown potential as a neuroprotective agent. Its structure allows it to interact with NMDA receptors, which are involved in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating these receptors, this compound can help protect neurons from excitotoxicity and oxidative stress, potentially slowing disease progression .

Antiviral Applications

This compound has been investigated for its antiviral properties, particularly against influenza viruses. Its adamantane core is similar to that of amantadine, a known antiviral drug. Research suggests that N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide can inhibit viral replication by blocking the M2 ion channel, which is crucial for viral uncoating and replication .

Anticancer Research

In cancer research, N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide has been studied for its ability to inhibit the growth of certain cancer cells. Its mechanism involves disrupting the function of specific proteins involved in cell proliferation and survival. This makes it a promising candidate for developing new anticancer therapies .

Antimicrobial Agents

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and interfere with essential metabolic processes makes it a valuable candidate for developing new antibiotics and antifungal agents .

Safety and Hazards

As with any chemical compound, handling “N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices when handling this or any other chemical compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further investigated for potential uses in medicine or other fields .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)adamantan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.BrH/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16;/h1-4,12-14,18H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPIKWOECUWYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide

CAS RN

1609408-97-0
Record name 2-Pyridinemethanamine, N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.